(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol CAS number
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol CAS number
An In-Depth Technical Guide to (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
This guide provides an in-depth technical overview of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, analytical characterization, and applications, grounding the discussion in established scientific principles and methodologies.
Core Identity and Physicochemical Profile
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, also known as (S)-2-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, is a derivative of the amino acid L-tyrosine. Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a benzyl-protected phenol. This trifunctional nature, combined with a defined stereocenter, makes it a valuable and versatile intermediate in the synthesis of complex, biologically active molecules.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These parameters are critical for designing synthetic reactions, developing analytical methods, and ensuring proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Monoisotopic Mass | 257.141578849 Da | [1] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Recommended Storage Temp. | 0-5°C | [1] |
Synthesis and Manufacturing Insights
The synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol leverages the readily available chiral pool of amino acids, typically starting from L-tyrosine. The choice of this starting material inherently sets the desired (S)-stereochemistry at the C2 position, a crucial aspect for stereospecific drug design.
Proposed Synthetic Workflow
A common and efficient synthetic route involves two primary transformations: protection of the phenolic hydroxyl group and reduction of the carboxylic acid.
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Phenolic Protection: The phenolic hydroxyl of L-tyrosine is acidic and can interfere with subsequent reactions. It is therefore protected, most commonly as a benzyl ether. This is achieved by reacting L-tyrosine with a benzyl halide (e.g., benzyl bromide) under basic conditions. The benzyl group is selected for its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation—a clean and efficient deprotection method.
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Carboxylic Acid Reduction: The carboxylic acid moiety of the protected tyrosine derivative is then reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are typically employed. The choice of reagent is critical; it must be capable of reducing the carboxylic acid without affecting the benzyl ether or the stereocenter.
This two-step process provides a reliable pathway to the target molecule, preserving the essential stereochemical integrity inherited from the natural amino acid precursor.
Caption: Proposed synthetic workflow from L-tyrosine.
Applications in Drug Discovery and Development
Amino alcohols are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound serves as a chiral building block for introducing this pharmacophore into larger, more complex molecules. Its utility is rooted in its pre-defined stereochemistry and its three distinct functional handles, which can be manipulated selectively.
Role as a Key Intermediate
While direct applications are proprietary, the utility of this compound can be inferred from the synthesis of structurally related drugs. For instance, the analogous compound (S)-2-amino-3-(4-aminophenyl)propanol is a documented intermediate in the synthesis of Zolmitriptan, a medication used to treat migraines[3]. In that synthesis, the amino alcohol core is used to construct the oxazolidinone ring system central to the drug's structure[3].
Similarly, other phenylpropanolamine derivatives are crucial intermediates for drugs like Duloxetine, an antidepressant[4]. The core structure provides the necessary scaffold and stereochemistry for potent biological activity. The benzyl ether in our title compound acts as a protected precursor to a phenol, which can be a key interaction point with a biological target or a site for further chemical modification.
The use of amino acids as promoieties in prodrug design is a well-established strategy to enhance properties like bioavailability and targeted delivery[5][6]. Chiral intermediates like (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol are essential for constructing such advanced therapeutic agents.
Caption: Versatility as a synthetic building block.
Analytical Methodologies and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol is paramount. A multi-pronged analytical approach is required, combining chromatographic and spectroscopic techniques.
Primary Analytical Techniques
| Technique | Purpose | Key Parameters to Confirm |
| Chiral HPLC | Enantiomeric Purity Assessment | Resolution from the (R)-enantiomer; quantification of enantiomeric excess (ee%). |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of characteristic stretches for O-H (alcohol), N-H (amine), and C-O (ether) bonds. |
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is adapted from established methodologies for structurally similar amino alcohols[7]. Method validation according to ICH guidelines is necessary for use in a regulated environment[7].
1. Sample Preparation:
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Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in the mobile phase.
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Sample Solution: Dissolve the sample to a nominal concentration of 0.1 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A normal-phase mixture, typically Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The exact ratio may require optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. System Suitability:
-
Inject a solution of the racemic compound to confirm the resolution of the two enantiomers and determine their elution order.
-
The resolution factor (Rs) between the (S) and (R) peaks should be ≥ 1.5.
Caption: General analytical quality control workflow.
Safety, Handling, and Storage
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Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0°C and 5°C to maintain long-term stability[1]. It should be stored away from strong oxidizing agents and incompatible materials[8].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
A thorough risk assessment should always be conducted before commencing any new experimental work involving this compound[9]. Adherence to established safety protocols is essential for protecting personnel and ensuring a safe laboratory environment[9].
References
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(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol. Pharmaffiliates.[Link]
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2-Amino-3-[4-(methoxymethyl)phenyl]propan-1-ol. PubChem, National Center for Biotechnology Information.[Link]
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(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E, National Institutes of Health.[Link]
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Safety Data Sheet. Medical & Biological Laboratories (MBL) Co., Ltd.[Link]
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Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives... Rasayan Journal of Chemistry.[Link]
- 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.[Link]
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Novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation. Indian Patents.[Link]
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Biological Safety Manual. Northwestern University.[Link]
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Amino Acids in the Development of Prodrugs. National Institutes of Health.[Link]
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Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research.[Link]
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Storage and Handling of Immunobiologics. Centers for Disease Control and Prevention (CDC).[Link]
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